molecular formula C6H4ClFN2O2 B1651865 5-Chloro-3-fluoro-2-nitroaniline CAS No. 1352457-23-8

5-Chloro-3-fluoro-2-nitroaniline

Cat. No. B1651865
CAS RN: 1352457-23-8
M. Wt: 190.56
InChI Key: GIOPZRJOGOUPMU-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-nitroaniline is a synthetic intermediate . It can be used as a reagent to synthesize benzamide derivatives as histone deacetylase inhibitors . It is also used in the preparation of benzylamines and quinoxaline-diones .


Synthesis Analysis

The synthesis of 5-Chloro-3-fluoro-2-nitroaniline involves several steps. The acylation of 3-chloroaniline with formic acid in organic solvents yields an intermediate product, which is then nitrified using nitric acid and acetic anhydride to introduce the nitro group . Subsequent hydrolysis with sodium hydroxide converts the nitro group to an amino group, resulting in the desired compound .


Molecular Structure Analysis

The molecular formula of 5-Chloro-3-fluoro-2-nitroaniline is C6H4ClFN2O2 . It has a molecular weight of 190.56 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

5-Chloro-3-fluoro-2-nitroaniline is reactive in various chemical reactions due to its strong electron-withdrawing groups . It is sensitive to light and heat and requires careful handling .


Physical And Chemical Properties Analysis

5-Chloro-3-fluoro-2-nitroaniline is a solid . It has a boiling point of 335.3±37.0 C at 760 mmHg . It should be stored at a temperature of 4C and protected from light .

Safety and Hazards

5-Chloro-3-fluoro-2-nitroaniline is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 5-Chloro-3-fluoro-2-nitroaniline are not mentioned in the search results, it is noted that phenol derivatives, such as 5-Chloro-3-fluoro-2-nitroaniline, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, they have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Relevant Papers The relevant papers for 5-Chloro-3-fluoro-2-nitroaniline can be found at Sigma-Aldrich .

Mechanism of Action

Target of Action

5-Chloro-3-fluoro-2-nitroaniline is a significant organic synthesis intermediate . .

Mode of Action

It’s known that nitroaniline compounds can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can significantly alter the compound’s interactions with its targets.

Biochemical Pathways

It’s known that nitroaniline compounds can be used in the synthesis of benzamide derivatives, which are known histone deacetylase inhibitors . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Their inhibition can lead to a relaxed chromatin structure, thereby enhancing gene transcription.

Pharmacokinetics

The compound’s molecular properties, such as its molecular weight of 19056 , may influence its pharmacokinetic profile.

Result of Action

As an intermediate in the synthesis of benzamide derivatives, it may indirectly contribute to the inhibition of histone deacetylases , potentially affecting gene transcription.

properties

IUPAC Name

5-chloro-3-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOPZRJOGOUPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291861
Record name 5-Chloro-3-fluoro-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352457-23-8
Record name 5-Chloro-3-fluoro-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352457-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-fluoro-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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